molecular formula C20H19NO4 B2497793 9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 951932-95-9

9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No.: B2497793
CAS No.: 951932-95-9
M. Wt: 337.375
InChI Key: GLVWLRIYQQAJCC-UHFFFAOYSA-N
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Description

The compound 9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a chromeno-oxazine derivative characterized by a bicyclic scaffold fused with a 1,3-oxazine ring. Key structural features include:

  • Position 9: A 2-methoxyethyl chain, enhancing solubility and modulating steric effects.

The 2-methoxyethyl substituent likely arises from 2-methoxyethylamine or similar precursors.

Properties

IUPAC Name

9-(2-methoxyethyl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-23-10-9-21-11-16-18(25-13-21)8-7-15-19(22)17(12-24-20(15)16)14-5-3-2-4-6-14/h2-8,12H,9-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVWLRIYQQAJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one has several scientific research applications:

Comparison with Similar Compounds

Structural Comparison with Analogous Chromeno-Oxazines

Chromeno-oxazine derivatives exhibit structural diversity primarily at position 3 (aryl substituents) and position 9 (alkyl, hydroxyalkyl, or heterocyclic groups). Below is a detailed comparison:

Table 1: Substituent Variations and Molecular Properties

Compound Name (Position 9 / Position 3) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target : 9-(2-methoxyethyl)-3-phenyl Cₙ/Available data 435.398 (analogue*) Enhanced solubility from methoxyethyl; phenyl for hydrophobicity.
9-(4-Hydroxybutyl)-3-(4-methoxyphenyl) C₂₃H₂₅NO₅ 395.45 Hydroxybutyl improves hydrogen bonding; methoxyphenyl enhances polarity.
9-(2-Thienylmethyl)-3-(4-chlorophenyl) C₂₂H₁₆ClNO₃S 409.88 Thienylmethyl for π-conjugation; chlorophenyl boosts electrophilicity.
9-Ferrocenylmethyl-3-(4-methylbenzyl) C₃₄H₃₀FeN₂O₃ 602.47 Ferrocene redox activity; methylbenzyl increases steric bulk.
9-Benzyl-2-phenyl C₂₄H₁₉NO₃ 370.14 Benzyl enhances lipophilicity; phenyl at position 2 alters tautomerism.
9-(4-Fluorophenyl)-2-phenyl C₂₄H₁₈FNO₃ 387.40 Fluorophenyl improves metabolic stability; electron-withdrawing effects.

Note: The molecular weight of the target is inferred from , which describes a structurally similar compound with a trifluoromethyl group.

Physicochemical and Spectral Properties

Table 2: Physicochemical Data

Compound (Position 9 / Position 3) Yield (%) Melting Point (°C) ¹H NMR (δ, ppm) Key Signals IR (cm⁻¹) Key Peaks
9-(2-Methoxyethyl)-3-phenyl (Target) N/A N/A Methoxy (~3.3 ppm), Phenyl (7.2–7.6 ppm) C=O (~1700), C-O-C (~1250)
9-(4-Hydroxybutyl)-3-(4-methoxyphenyl) 82 154–156 Hydroxybutyl (-OH ~2.1 ppm), Methoxy (3.8) O-H (~3450), C=O (~1680)
9-(4-Hydroxypentyl)-3-(3,4-dimethoxyphenyl) 73 164–166 Hydroxypentyl (-OH ~1.6 ppm), Dimethoxy (3.8) O-H (~3400), C=O (~1690)
9-Ferrocenylmethyl-3-(4-methylbenzyl) 90 N/A Ferrocene (4.2–4.5 ppm), Methylbenzyl (2.3) Fe-C (~480), C=O (~1710)

Key Observations:

  • Methoxyethyl vs.
  • Phenyl vs. Substituted Phenyl : The unsubstituted phenyl group at position 3 in the target compound lacks electron-donating/withdrawing effects seen in methoxy- or chloro-substituted analogues, which may influence tautomerization and reactivity .

Key Insights:

  • Anti-inflammatory Activity : Compounds with hydroxyalkyl chains (e.g., 4-hydroxybutyl) show efficacy in croton oil-induced edema models, suggesting the target’s methoxyethyl group may retain similar activity due to moderate polarity .
  • Anti-osteoporosis : Substituted furan or methoxyphenyl groups enhance osteoblast formation and osteoclast inhibition, highlighting the importance of position 9 substituents in bone remodeling .

Biological Activity

The compound 9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a member of the oxazine family and has garnered interest due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound involves a multi-step process that typically begins with the formation of a chromene structure followed by the introduction of the oxazine moiety. Although specific methodologies for this compound may not be extensively documented in the literature, similar compounds have been synthesized using techniques such as refluxing in suitable solvents with catalysts like triethylamine .

Anticancer Activity

Recent studies have indicated that compounds within the oxazine class exhibit significant anticancer properties. For instance, in a study on related compounds, it was found that certain derivatives demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of specific enzymes involved in cancer cell proliferation.

CompoundCell LineIC50 (μg/mL)Mechanism
2-Phenyl-4H-benzo[d][1,3]oxazin-4-oneA549 (lung cancer)65.43 ± 2.7Methionyl-tRNA Synthetase Inhibition
This compoundTBDTBDTBD

Note: Specific IC50 values for the target compound are yet to be established.

The biological activity of oxazine derivatives is often linked to their ability to interact with molecular targets such as enzymes and receptors involved in cell signaling pathways. For example, some studies have shown that these compounds can inhibit methionyl-tRNA synthetase, which plays a crucial role in protein synthesis and cellular growth .

Case Studies

  • Anticancer Studies : A notable study evaluated the anticancer activity of various oxazine derivatives against human lung cancer cells (A549). The results indicated that these compounds could effectively inhibit cell growth at certain concentrations. The structure-activity relationship (SAR) analysis suggested that modifications on the phenyl ring could enhance potency.
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict how these compounds interact with biological targets at the molecular level. For instance, docking studies showed favorable binding affinities for certain derivatives when interacting with methionyl-tRNA synthetase .

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